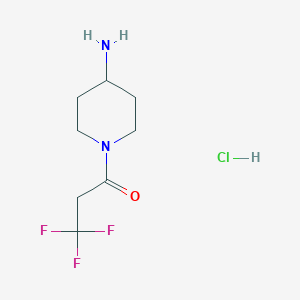

1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds containing multiple functional groups. The compound's official IUPAC name is 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one; hydrochloride, which precisely describes the molecular structure through systematic nomenclature rules. This naming convention begins with the central carbonyl group (propan-1-one) and identifies the trifluoromethyl substitution at the terminal carbon position, followed by the aminopiperidine substituent attached to the carbonyl carbon.

The Chemical Abstracts Service registry number for this compound is 1187160-03-7, providing a unique identifier that facilitates accurate chemical database searches and regulatory documentation. This registry number serves as the definitive identifier across international chemical databases and ensures consistent identification regardless of naming variations or structural representations used by different suppliers or researchers.

Table 1: Primary Identification Data for this compound

| Parameter | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 1187160-03-7 | Chemical Abstracts Service Registry |

| IUPAC Name | 1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one; hydrochloride | International Union of Pure and Applied Chemistry |

| Molecular Formula | C₈H₁₄ClF₃N₂O | PubChem Database |

| Molecular Weight | 246.66 g/mol | Chemical Registry |

| MDL Number | MFCD16622171 | Accelrys Registry |

The molecular formula C₈H₁₄ClF₃N₂O indicates the presence of eight carbon atoms, fourteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), three fluorine atoms (from the trifluoromethyl group), two nitrogen atoms (one in the piperidine ring and one amino group), and one oxygen atom (from the ketone functionality). The molecular weight of 246.66 grams per mole reflects the substantial contribution of the fluorine atoms and the hydrochloride salt formation to the overall molecular mass.

The compound's structural complexity necessitates careful consideration of stereochemical possibilities, although the current literature indicates that commercial preparations are typically supplied as racemic mixtures when asymmetric centers are present. The naming system accommodates potential stereochemical specifications through standard nomenclature extensions, though these are not commonly applied to the basic compound designation in most chemical databases.

Structural Relationship to Piperidine and Trifluoromethyl Derivatives

This compound exhibits fundamental structural relationships to both piperidine-based heterocycles and trifluoromethyl-containing organic compounds, representing a convergence of two significant classes of bioactive molecules. The piperidine ring system, characterized by its six-membered saturated heterocycle containing one nitrogen atom, serves as one of the most prevalent scaffolds in pharmaceutical chemistry. This heterocyclic framework provides conformational flexibility while maintaining defined three-dimensional geometry that facilitates specific molecular interactions with biological targets.

The piperidine component of this compound specifically features an amino substituent at the 4-position, creating a 4-aminopiperidine scaffold that is widely recognized in medicinal chemistry for its neurochemical activity potential. Research indicates that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with more than 7000 piperidine-related research publications appearing in recent years according to chemical literature databases. The 4-aminopiperidine motif specifically appears in numerous pharmaceuticals targeting central nervous system disorders and various receptor systems.

Table 2: Structural Classification and Relationships

| Structural Component | Chemical Class | Functional Significance |

|---|---|---|

| Piperidine Ring | Six-membered Saturated Heterocycle | Conformational Framework |

| 4-Amino Substitution | Primary Amine | Hydrogen Bonding Donor |

| Trifluoropropanone | Fluorinated Ketone | Electrophilic Center |

| Trifluoromethyl Group | Perfluoroalkyl | Lipophilicity Modulator |

| Hydrochloride Salt | Ionic Association | Solubility Enhancement |

The trifluoromethyl component introduces significant electronic and steric modifications to the molecular framework. The trifluoromethyl group possesses substantial electronegativity that is often described as intermediate between fluorine and chlorine, substantially altering the compound's electronic distribution. This fluorinated functionality serves multiple purposes in pharmaceutical design, including enhancement of metabolic stability, improvement of bioavailability, and modulation of lipophilicity characteristics. The trifluoromethyl group functions as a bioisostere for methyl or chloride substituents, allowing medicinal chemists to optimize pharmacological properties while maintaining essential molecular recognition features.

Synthetic approaches to α-trifluoromethyl piperidinic derivatives have been extensively studied, with comprehensive surveys identifying multiple pathways for their generation. These compounds can be synthesized from six-membered ring precursors through trifluoromethyl group introduction, from pyridine derivatives through reduction processes, from five-membered ring systems through ring expansion reactions, from linear amines through cyclization procedures, or from dienes and dienophiles through cycloaddition reactions. The structural relationship between this specific compound and broader classes of trifluoromethyl piperidines positions it within a well-established synthetic and medicinal chemistry framework.

The combination of the aminopiperidine and trifluoropropanone structural elements creates a unique molecular architecture that bridges established pharmaceutical scaffolds with modern fluorinated drug design principles. This structural convergence represents current trends in medicinal chemistry toward incorporating fluorinated functionalities into proven heterocyclic frameworks to enhance pharmaceutical properties while maintaining biological activity profiles.

Synonymous Designations Across Chemical Databases

This compound appears under multiple synonymous designations across various chemical databases and supplier catalogs, reflecting different naming conventions and database-specific nomenclature systems. The compound's entry in PubChem, one of the most comprehensive chemical databases, lists several alternative names including the hyphenated variant "1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one;hydrochloride" and various catalog-specific designations.

Database-specific identifier codes provide additional means of compound identification across different chemical information systems. The Simplified Molecular Input Line Entry System representation "C1CN(CCC1N)C(=O)CC(F)(F)F.Cl" offers a text-based structural description that enables database searches and computational analysis. The International Chemical Identifier key "IIDMQECYYWFWEI-UHFFFAOYSA-N" serves as a unique hash-based identifier that ensures consistent compound identification across multiple database platforms and software systems.

Table 3: Database-Specific Identifiers and Synonymous Designations

| Database/System | Identifier Type | Value |

|---|---|---|

| PubChem | Compound Identification Number | 47003381 |

| ChemSpider | Registry Entry | Chemical Database Search |

| Simplified Molecular Input Line Entry System | Text Representation | C1CN(CCC1N)C(=O)CC(F)(F)F.Cl |

| International Chemical Identifier | Hash Key | IIDMQECYYWFWEI-UHFFFAOYSA-N |

| Accelrys | MDL Number | MFCD16622171 |

Commercial chemical suppliers frequently employ catalog-specific naming conventions that may vary from systematic nomenclature standards. These variations include abbreviated forms, alternative functional group descriptions, and supplier-specific product codes. For example, some databases list the compound as "1-(4-amino-piperidin-1-yl)-3,3,3-trifluoro-propan-1-one hydrochloride" with additional hyphenation for clarity, while others may present it as "1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-onehydrochloride" as a single concatenated term.

The standardization of chemical nomenclature across databases presents ongoing challenges due to evolving naming conventions, database-specific formatting requirements, and regional variations in chemical naming practices. Chemical information systems like ChemSpider integrate data from hundreds of sources, necessitating sophisticated algorithms to recognize and link synonymous compound designations. This integration process enables researchers to access comprehensive views of chemical data despite variations in naming conventions across different data sources.

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDMQECYYWFWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3,3-Trifluoropropan-1-one Intermediate

- Method : The trifluoropropanone fragment can be prepared by oxidation of 3,3,3-trifluoropropanol derivatives or via direct trifluoromethylation of suitable precursors.

- Reagents : Common reagents include trifluoroacetic anhydride, trifluoroacetyl chloride, or trifluoromethyl iodide with appropriate catalysts.

- Conditions : Controlled temperature (0–25°C), inert atmosphere, and use of dry solvents such as dichloromethane or tetrahydrofuran.

Preparation of 4-Aminopiperidine

- Method : 4-Aminopiperidine is commercially available or synthesized by catalytic hydrogenation of piperidin-4-one oxime or via reductive amination.

- Reagents : Hydrogen gas, palladium or Raney nickel catalysts.

- Conditions : Elevated pressure and temperature, typically 40–60°C.

Coupling Reaction to Form the Target Compound

- Method : The nucleophilic nitrogen of 4-aminopiperidine attacks the electrophilic carbonyl carbon of 3,3,3-trifluoropropan-1-one, forming the amide linkage.

- Reagents : 3,3,3-trifluoropropanoyl chloride or an activated ester derivative is reacted with 4-aminopiperidine.

- Conditions : Base such as triethylamine or pyridine is used to scavenge hydrochloric acid formed; reaction carried out at 0–25°C under inert atmosphere.

- Purification : The product is isolated and purified by crystallization or column chromatography.

Formation of Hydrochloride Salt

- Method : The free base is treated with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt.

- Conditions : Mild conditions at room temperature.

- Result : Enhanced stability, crystallinity, and water solubility.

Research Findings and Optimization

- Introduction of the trifluoromethyl group enhances the electrophilicity of the ketone carbonyl, facilitating nucleophilic attack by the aminopiperidine nitrogen.

- The hydrochloride salt form improves compound handling and biological assay compatibility.

- Attempts to modify the acyl substituent on the piperidine nitrogen indicate that short-chain acyl groups (acetyl, propanoyl) are better tolerated than bulkier trifluoromethyl-containing groups in terms of biological activity, which indirectly informs synthetic optimization.

- Multi-step synthesis requires careful control of reaction conditions to avoid side reactions such as hydrolysis or over-alkylation.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Trifluoropropanone synthesis | Oxidation or trifluoromethylation of precursors | Trifluoroacetyl chloride, catalysts, inert atmosphere | Key intermediate for coupling |

| 2. 4-Aminopiperidine preparation | Catalytic hydrogenation or commercial sourcing | H2 gas, Pd/Raney Ni, 40–60°C | Aminopiperidine moiety preparation |

| 3. Coupling reaction | Nucleophilic substitution forming amide bond | 3,3,3-trifluoropropanoyl chloride, base (Et3N) | Controlled temperature, inert atmosphere |

| 4. Hydrochloride salt formation | Acid-base reaction to form salt | HCl gas or aqueous HCl, room temperature | Enhances stability and solubility |

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under strong oxidizing conditions.

Reduction: The carbonyl group in the trifluoropropanone moiety can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride may exhibit antidepressant properties. Studies have focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Antipsychotic Potential

This compound has been evaluated for its potential as an antipsychotic agent. It is believed to interact with dopamine receptors, which are often implicated in psychotic disorders. Initial findings suggest that it may help alleviate symptoms associated with schizophrenia and other psychotic disorders.

3. Analgesic Properties

Preliminary studies have shown that this compound may possess analgesic properties, making it a candidate for further exploration in pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system.

Pharmacological Insights

1. Mechanism of Action

The pharmacodynamics of this compound suggest it acts primarily through the inhibition of specific receptors involved in neurotransmission. Understanding its binding affinity and selectivity for various receptors is crucial for developing therapeutic applications.

2. Safety Profile

Toxicological assessments indicate that while the compound has potential therapeutic benefits, it also presents risks such as skin and eye irritation upon exposure. Safety data sheets highlight the importance of handling with care and using appropriate protective measures during research applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Exact molecular formula inferred from structural analogs; precise data unavailable in evidence.

Structural and Functional Differences

- Aminopiperidine Position: The target compound has a 4-aminopiperidine group, while and feature 3-aminopiperidine isomers. Positional isomerism can alter receptor binding kinetics and metabolic stability .

- Ketone Chain Length: Trifluoropropanone (C3 chain) vs. trifluorobutanone (C4 chain) in . Longer chains may enhance lipophilicity, affecting blood-brain barrier penetration .

- The phenylpropenone group in adds rigidity due to its conjugated double bond, which could influence binding to flat enzymatic active sites .

- Salt Forms: Dihydrochloride salts (e.g., ) may improve solubility compared to monohydrochloride forms, impacting bioavailability .

Biological Activity

1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride, also known by its CAS number 1187160-03-7, is a compound with significant potential in medicinal chemistry. Its structure includes a piperidine moiety and a trifluoropropanoyl group, which contribute to its biological activity. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H14ClF3N2O

- Molecular Weight : 246.66 g/mol

- Appearance : White powder

- Storage Conditions : Room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. Studies suggest that this compound may act as an inhibitor for certain protein kinases, which play essential roles in cell signaling and cancer progression.

Biological Activity Overview

The compound has shown promise in several areas:

- Inhibition of Protein Kinases : Research indicates that derivatives of this compound can effectively inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in various cellular processes including metabolism and cell survival. The introduction of specific substituents has been shown to enhance potency and metabolic stability .

- Cytotoxicity and Anticancer Properties : Some studies have reported that compounds structurally related to this compound exhibit selective cytotoxicity against cancer cell lines. This suggests potential applications in cancer therapy .

Case Studies

Several studies have explored the biological implications of this compound:

- GSK-3β Inhibition Study :

- Metabolic Stability Assessment :

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClF3N2O |

| Molecular Weight | 246.66 g/mol |

| GSK-3β IC50 | ~480 nM |

| Metabolic Stability | Enhanced by short-chain substitutions |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-aminopiperidine with a trifluoropropanone derivative under nucleophilic substitution conditions. Key reagents include trifluoropropanone precursors (e.g., 3,3,3-trifluoropropan-1-one) and catalysts such as triethylamine or DIPEA. Reaction optimization may involve solvent selection (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and pH adjustment to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt .

Q. How should researchers handle discrepancies in reported toxicological data for this compound?

- Methodological Answer : Discrepancies often arise due to incomplete toxicological studies (e.g., acute vs. chronic exposure). Researchers should cross-reference safety data sheets (SDS) for analogous piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) and prioritize in vitro assays (e.g., cytotoxicity in HEK293 cells) to assess baseline toxicity. Contradictory data should be resolved through dose-response studies and peer-reviewed validation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the piperidine ring and trifluoromethyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₄F₃N₂O·HCl = 260.67 g/mol). X-ray crystallography or powder diffraction can resolve stereochemical ambiguities, while HPLC (≥95% purity) ensures batch consistency .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize yields for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to identify energetically favorable pathways. Tools like the ACD/Labs Percepta Platform predict physicochemical properties (e.g., logP, solubility) to guide solvent selection. Reaction path search algorithms (e.g., ICReDD’s approach) integrate experimental data to narrow optimal conditions, reducing trial-and-error experimentation .

Q. What strategies mitigate data contradictions in biological activity studies, such as conflicting enzyme inhibition results?

- Methodological Answer : Contradictions may stem from assay variability (e.g., enzyme source, buffer conditions). Standardize protocols using reference inhibitors (e.g., Hedgehog Antagonist VIII for kinase assays) and validate findings with orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays). Meta-analysis of published data (e.g., PubChem BioAssay) can identify consensus trends .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and how can this be leveraged in drug design?

- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins (e.g., GPCRs). Comparative studies with non-fluorinated analogs (e.g., 4-aminopiperidine derivatives) quantify bioavailability differences .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, particularly regarding inhalation or dermal exposure?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For inhalation exposure, immediately move to fresh air and seek medical attention. Dermal contact requires washing with soap/water for ≥15 minutes; contaminated clothing must be removed and laundered. Store at 2–8°C in airtight containers to prevent degradation .

Applications in Research

Q. What are the potential applications of this compound in medicinal chemistry, particularly in CNS drug discovery?

- Methodological Answer : The 4-aminopiperidine moiety is a privileged scaffold in CNS-targeting drugs (e.g., antipsychotics). The trifluoromethyl group enhances binding to serotonin/dopamine receptors. Preclinical studies should assess in vivo efficacy in rodent models of neurological disorders, paired with PET imaging to evaluate brain penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.